molecular formula C8H15BrO2 B105882 Ethyl 6-bromohexanoate CAS No. 25542-62-5

Ethyl 6-bromohexanoate

Cat. No. B105882
CAS RN: 25542-62-5
M. Wt: 223.11 g/mol
InChI Key: DXBULVYHTICWKT-UHFFFAOYSA-N
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Description

Ethyl 6-bromohexanoate is a chemical compound that is part of a broader class of ethyl bromoalkanoates. These compounds are characterized by their bromine substitution and ester functional group, which make them useful intermediates in organic synthesis. They are often employed in the preparation of various derivatives and have applications in the synthesis of fragrances, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of ethyl 6-bromohexanoate and related compounds has been explored in several studies. For instance, ethyl 2-bromoalkanoates have been reacted with zinc and succinic anhydride to form 2-substituted 1-ethyl hydrogen 3-oxoadipates, which upon decarboxylative saponification yield 4-oxoalkanoic acids . Additionally, the synthesis of ethyl 6-bromosorbate, a related compound, has been reported as an intermediate for the preparation of Wittig and Horner-type reagents, which are useful in the synthesis of polyenes with terminal carboxylic ester functions .

Molecular Structure Analysis

The molecular structure of ethyl 6-bromohexanoate is not directly discussed in the provided papers. However, related compounds such as ethylene di-11-bromoundecanoate have been synthesized and characterized, revealing that in the crystalline state, the hydrocarbon chains of this diester are fully extended . This information can be extrapolated to suggest that ethyl 6-bromohexanoate would also have an extended alkyl chain with a bromine atom at the sixth carbon and an ester functional group at the terminal end.

Chemical Reactions Analysis

Ethyl 6-bromohexanoate and its derivatives are versatile in chemical reactions. For example, ethyl 6-bromosorbate can be used in the synthesis of polyenes and alkanoic acid derivatives through Wittig and Horner-type reactions . Moreover, the synthesis of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, demonstrates the potential for ethyl bromoalkanoates to undergo regiospecific ring opening and further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-bromohexanoate are not explicitly detailed in the provided papers. However, the synthesis of related compounds like ethyl 6-acetoxyhexanoate, which has a raspberry-like odor, indicates that these esters can have distinct olfactory properties . The critical review on metal 2-ethylhexanoates highlights the importance of medium-chain alkanoates in materials science, suggesting that ethyl 6-bromohexanoate could also have applications in this field due to its structural similarities .

Scientific Research Applications

1. Cell Attachment Studies

Ethyl 6-bromohexanoate (EBH) has been used in studies involving mesenchymal stem cell (MSC) attachment. EBH was electrochemically attached to porous silicon substrates to create a gradient of functional carboxylic acid groups. This gradient was then utilized to examine the extent of rat MSC attachment, demonstrating EBH's utility in cellular attachment and surface chemistry studies (Clements et al., 2011).

2. Organic Synthesis Intermediates

EBH has been identified as a useful intermediate in the preparation of Wittig and Horner-type reagents. These reagents are vital in synthesizing polyenes with terminal carboxylic ester functions and alkanoic acid derivatives, as demonstrated in prostaglandin syntheses (Koning et al., 1973).

3. Chemical Synthesis of Complex Molecules

EBH is involved in the synthesis of complex organic molecules like 6-(2-methyl-5-sulfo-1H-indol-3-yl) hexanoic acid. This process includes steps like nucleophilic substitution and saponification, indicating the role of EBH in creating specialized chemical compounds (Sun Yan, 2010).

4. Chemistry Education

EBH is utilized in educational settings, particularly in chemistry classes. It serves as a case study to explore different levels of research study, encouraging students to raise questions and engage in discussions about chemical processes and their applications (Han Li-rong, 2010).

5. Fragrance Compound Synthesis

The synthesis of ethyl 6-acetoxyhexanoate, a commercial fragrance compound with a raspberry-like odor, involves the use of EBH in a multistep ester experiment. This process highlights the application of EBH in creating consumer-related products (McCullagh & Hirakis, 2017).

Safety And Hazards

Ethyl 6-bromohexanoate is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 6-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBULVYHTICWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180236
Record name Ethyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromohexanoate

CAS RN

25542-62-5
Record name Ethyl 6-bromohexanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromohexanoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542625
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Record name Ethyl 6-bromohexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-bromohexanoate
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Synthesis routes and methods

Procedure details

A! Thionyl chloride (22.5 ml, 0.31 mole) was dropped at 0° C. in absolute ethanol (300 ml). At the end of the addition, 6-bromohexanoic acid (30 g, 0.153 mole) was added in small portions, then the mixture was stirred for 5 hours at room temperature and evaporated to dryness while taking it up in ethanol 2 times. The ethyl 6-bromohexanoate thus obtained was used as such in the next step.
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
464
Citations
P Knopik, KS Bruzik, WJ Stec - Organic preparations and …, 1991 - Taylor & Francis
… In the latter case, the yield of alkylation was lower (50%), most likely due to the competing elimination of ethyl 6-bromohexanoate, generating hydrogen bromide and thus precipitating …
Number of citations: 7 www.tandfonline.com
Y Muramotos, M Fujita, I Ichimoto… - Agricultural and …, 1974 - academic.oup.com
… Moreover, ethyl 8-oxopentadecanedioate (4a) was obtained by the alkylation of 1 with ethyl 6-bromohexanoate in the presence of sodium ethoxide alone as a catalyst. These esters are …
Number of citations: 3 academic.oup.com
O Farsa, P Doležal, A Hrabálek - Journal of the Serbian Chemical …, 2010 - doiserbia.nb.rs
… The appropriate secondary amine was alkylated with ethyl 6-bromohexanoate to give ester of ω-substituted hexanoic acid, except of ethyl 6-(dimethylamino)hexanoate (1), which was …
Number of citations: 4 doiserbia.nb.rs
A Ataei - 2009 - eprints.kingston.ac.uk
… In this project, the monomer selected to build the dendritic macromolecule was 3,5-dihydroxybenzyl alcohol, and initially ethyl 6bromohexanoate as a branching unit. The cores used …
Number of citations: 3 eprints.kingston.ac.uk
LR Clements, PY Wang, F Harding… - … status solidi (a), 2011 - Wiley Online Library
… Ethyl-6-bromohexanoate (EBH) was electrografted by increasing the current density linearly from 1 mA cm −2 to 8 mA cm −2 (Fig. 2). Inert conditions were required for electrografting, as …
Number of citations: 30 onlinelibrary.wiley.com
F Steybe, J Simon - New Journal of Chemistry, 1998 - pubs.rsc.org
… 1-methyl-6-(2-methoxy-4,5-dicyano)phenoxyhexanoate (9) has been synthesized in our laboratory13 but a simpler chemical pathway has been found in which ethyl 6-bromohexanoate …
Number of citations: 18 pubs.rsc.org
DP Shrout, DA Lightner - Synthetic Communications, 1990 - Taylor & Francis
… ABSTRACT Pentane-2,4-dione is alkylated by ethyl bromoacetate or ethyl 6bromohexanoate in high … g of the more expensive ethyl 6-bromohexanoate as limiting reagent. The yield of …
Number of citations: 25 www.tandfonline.com
RY Peshkov, C Wang, EV Panteleeva… - Russian Chemical …, 2016 - Springer
… The main products of the reaction of terephthalonitrile dianion disodium salt with ω X alkyl bromides (2 (2 bromoethyl) 1,3 dioxane, 5 bromovaleronitrile, ethyl 6 bromohexanoate) in liq …
Number of citations: 1 link.springer.com
H Rapoport, JI Crowley - Journal of the American Chemical …, 1970 - ACS Publications
… That the label was exclusively in the carboxylic acid carbon was established by decarboxylation6'6 to radioinactive ethyl 6-bromohexanoate. Monotriethylcarbinyl pimelic acid-i-14C …
Number of citations: 106 pubs.acs.org
LR Clements, PY Wang, WB Tsai, H Thissen… - Lab on a Chip, 2012 - pubs.rsc.org
… A chemical gradient of ethyl-6-bromohexanoate was generated orthogonally to the pSi gradient via electrochemical attachment. Subsequent hydrolysis and activation of the chemical …
Number of citations: 41 pubs.rsc.org

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